![molecular formula C7H3FN2OS B2499663 5-Fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carbaldehyde CAS No. 2470435-43-7](/img/structure/B2499663.png)
5-Fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carbaldehyde
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Overview
Description
The compound 5-Fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carbaldehyde is a derivative of thiazolo[5,4-b]pyridine, which is a core structure for various organic compounds with significant photophysical properties. Although the specific compound is not directly mentioned in the provided papers, the related structures discussed offer insights into the potential characteristics and applications of the compound . For instance, the modification of thiazolo[5,4-b]thieno[3,2-e]pyridines has led to a range of organic solid fluorophores with high photoluminescence efficiency, suggesting that similar modifications to the 5-Fluoro-[1,3]thiazolo[5,4-b]pyridine core could yield compounds with valuable optical properties .
Synthesis Analysis
The synthesis of related compounds involves the modification of a single-core structure at a single site, which in the case of thiazolo[5,4-b]thieno[3,2-e]pyridines, has resulted in a variety of organic solid fluorophores with different emission wavelengths . This implies that the synthesis of this compound would likely involve a targeted modification at a specific site on the core structure to introduce the fluorine atom and the aldehyde functional group.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been determined using various levels of theoretical calculations, such as HF and DFT, and has been confirmed by experimental data such as infrared spectroscopy . These studies provide a foundation for understanding the molecular geometry, vibrational frequencies, and electronic properties of the compound .
Chemical Reactions Analysis
While the provided papers do not directly discuss the chemical reactions of this compound, they do provide insights into the reactivity of similar compounds. For example, the presence of a carbonyl group in related structures has been associated with regions of negative electrostatic potential, indicating possible sites for electrophilic attack . This suggests that the aldehyde group in the compound of interest may also influence its reactivity in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to this compound can be inferred from their crystal and molecular structures. Intermolecular interactions such as C-H…N, C-H…O, and C-H…F have been observed to stabilize the crystal structures of similar compounds . These interactions are likely to influence the solubility, melting point, and other physical properties of the compound. Additionally, the presence of a fluorine atom can affect the compound's polarity and its interaction with biological molecules, which could be relevant for potential pharmacological applications.
Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed methods for synthesizing thiazolo[5,4-b]pyridine derivatives and related compounds, demonstrating their potential in creating novel chemical entities. For example, a facile synthesis of new thiazolo[3,2]pyridines containing a pyrazolyl moiety was achieved, and their antimicrobial activities were evaluated, indicating the compound's utility in medicinal chemistry (El-Emary, T. I., Khalil, A., Ali, G. E., & El-Adasy, A. A. A. M., 2005). Similarly, novel fluoro-substituted benzo[b]pyran compounds were synthesized, showing anti-lung cancer activity, highlighting the potential of fluoro-substituted compounds in cancer research (Hammam, A. G., El-Salam, O. A., Mohamed, A., & Hafez, N. A., 2005).
Applications in Antimicrobial and Anticancer Activities
The synthesized thiazolo[5,4-b]pyridine derivatives have been tested for their antimicrobial properties, showing efficacy against various bacterial strains, which could lead to the development of new antibiotics. The synthesis of 1,2,4-triazoles starting from isonicotinic acid hydrazide and their antimicrobial activities were studied, suggesting the compound's relevance in antimicrobial drug development (Bayrak, H., Demirbaş, A., Demirbas, N., & Karaoglu, S., 2009).
Sensor Development and Material Science
The compound's derivatives have been used in sensor development, such as the construction of an Er(III) sensor, demonstrating the material's selectivity and potential applications in analytical chemistry (Ganjali, M., Rezapour, M., Rasoolipour, S., Norouzi, P., & Adib, M., 2007). Additionally, carbon dots with high fluorescence quantum yield have been developed, where organic fluorophores derived from thiazolo[5,4-b]pyridine were identified as the main ingredients, expanding the compound's applications in material science (Shi, L., Yang, J. H., Zeng, H., Chen, Y., Yang, S., Wu, C., Zeng, H., Yoshihito, O., & Zhang, Q., 2016).
Mechanism of Action
Target of Action
The primary target of 5-Fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carbaldehyde is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
This compound interacts with its target, PI3K, by inhibiting its activity . The compound exhibits extremely strong PI3Kα inhibitory activity with an IC50 of 3.6 nM . The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .
Biochemical Pathways
The inhibition of PI3K by this compound affects the PI3K/AKT/mTOR pathway, a critical cell signaling pathway involved in cell proliferation, survival, and metabolism . By inhibiting PI3K, the compound can potentially disrupt these processes, leading to the inhibition of cancer cell growth and proliferation .
Pharmacokinetics
The compound’s potent pi3k inhibitory activity suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of PI3K, disruption of the PI3K/AKT/mTOR pathway, and potential inhibition of cancer cell growth and proliferation .
properties
IUPAC Name |
5-fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FN2OS/c8-5-2-1-4-7(10-5)12-6(3-11)9-4/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTXGGKEXNMJJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1N=C(S2)C=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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